Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS RN: 14678-88-7) is a pyrazole derivative characterized by a 5-amino group, an ethoxy carboxylate moiety at position 4, and a 2-methoxyphenyl substituent at position 1. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol. This compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly in medicinal and agrochemical research.
Properties
IUPAC Name |
ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)9-8-15-16(12(9)14)10-6-4-5-7-11(10)18-2/h4-8H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWTGBXIFWPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via β-Ketonitrile and Hydrazine Condensation
The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. For the target compound, the 2-methoxyphenylhydrazine is reacted with an appropriate β-ketonitrile or β-ketoester containing an ethyl ester function. This reaction typically proceeds under reflux in ethanol or other suitable solvents to afford the pyrazole ring with the desired substitution pattern.
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$$
\text{2-Methoxyphenylhydrazine} + \text{ethyl β-ketonitrile} \xrightarrow{\text{reflux, EtOH}} \text{Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate}
$$ Key conditions: Heating under reflux in ethanol, reaction times ranging from 5 to 16 hours depending on substrate and catalyst presence.
Yields: Typically moderate to high (65–86%) depending on precise conditions and purification.
Use of Ethyl 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylates as Precursors
An alternative approach involves starting from ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates, where the aryl group is the 2-methoxyphenyl substituent. These intermediates can be synthesized via cyclocondensation of substituted phenylhydrazines with ethyl acetoacetate derivatives.
Hydrolysis and Amination Steps: Treatment with sodium hydroxide in ethanol under reflux facilitates conversion to the 5-amino derivative, followed by acidification to precipitate the product.
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Step Reagents/Conditions Yield (%) Notes Cyclocondensation 2-Methoxyphenylhydrazine + ethyl acetoacetate, reflux in ethanol 70–80 Formation of pyrazole ring Amination & Hydrolysis NaOH (3 equiv), ethanol, reflux 5-6 h 65–86 Conversion to 5-amino derivative Example: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate synthesized with 65% yield using sodium hydroxide in ethanol at 70°C for 5-6 hours.
Beckmann Rearrangement and Related Methods
Though less common for this particular compound, abnormal Beckmann rearrangement of ortho-chloroaldehydes has been reported to yield related 5-amino-pyrazole carboxylates with improved yields. This method involves rearrangement and ring closure steps to form the pyrazole core.
Reaction Example: Conversion of o-chloroaldehyde to ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, which can be further transformed to the amino derivative.
Applicability: This approach is more suited for phenyl-substituted pyrazoles but may be adapted for methoxyphenyl analogs with appropriate modifications.
Reaction Conditions and Optimization
The following table summarizes key reaction parameters and their effect on yield and purity:
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, DMF, or mixtures | Ethanol preferred for reflux; DMF used for more polar reactions |
| Temperature | 70°C to 110°C | Higher temperatures (up to 110°C) improve cyclization rates |
| Reaction Time | 5 to 54 hours | Longer times favor complete conversion, but risk decomposition |
| Base | Sodium hydroxide, cesium carbonate | Sodium hydroxide common for hydrolysis; Cs2CO3 used for coupling |
| pH Adjustment | Acidification to pH ~3-4 | Necessary for precipitation and purification of product |
| Purification | Filtration, recrystallization | Improves purity and yield |
Characterization and Research Results
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.7 ppm), and ethyl ester protons (δ 1.2–4.2 ppm).
Infrared Spectroscopy (IR): Key peaks include ester carbonyl stretch (~1700 cm⁻¹), amino N–H stretch (~3300 cm⁻¹), and aromatic C–H stretches.
Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of this compound (~259 g/mol).
Yield and Purity
Reported yields for similar compounds range from 65% to 86% depending on reaction conditions and purification protocols.
Purity is typically confirmed by chromatographic methods (HPLC) and melting point analysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring with amino, methoxyphenyl, and ethyl ester substitutions, making it valuable in medicinal chemistry due to its potential biological activities. The methoxy group enhances solubility and influences pharmacokinetic properties, making it of interest in drug development. This compound's structure allows modifications to create derivatives with enhanced biological activities.
Synthesis
The synthesis of this compound typically involves multi-component reactions that produce the compound with high yield and purity while adhering to environmentally friendly practices.
Scientific Research Applications
This compound has several applications in scientific research:
- Developing novel therapeutic agents The compound is a valuable scaffold for developing novel therapeutic agents.
- Material Science It has uses as an intermediate in organic synthesis for creating complex molecules.
- Agrochemical research The compound can be a building block for synthesizing new agrochemicals.
- Pharmaceutical Research It is explored for inhibiting enzymes or receptors involved in disease pathways.
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets have focused on its ability to inhibit enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Chlorine substituent instead of methoxy group | Potential differences in reactivity and biological activity |
| 5-Amino-1-(2-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | Hydroxy substituent instead of methoxy group | May exhibit different solubility and interaction profiles |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Fluorine substituent | Unique electronic properties due to fluorine presence |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to the modulation of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The 2-methoxy group in the target compound creates steric hindrance and may disrupt coplanarity with the pyrazole ring, unlike para-substituted analogs (e.g., 4-bromo, 4-fluoro).
- Electron-withdrawing groups (e.g., 4-bromo, 4-iodo) reduce electron density, favoring electrophilic substitution.
Physicochemical Properties
- Melting Points : The 4-fluoro analog melts at 153–154°C, while derivatives with hydroxyethyl substituents (e.g., 139a, 139b) exhibit higher melting points (163–169°C), suggesting hydrogen bonding influences crystallinity.
- Hydrogen Bonding: The 5-amino and carboxylate groups facilitate hydrogen bonding, critical for crystal packing and solubility. Ortho-substituted analogs may exhibit weaker intermolecular interactions compared to para-substituted derivatives.
Biological Activity
Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including its anticancer properties, anti-inflammatory effects, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 261.28 g/mol. The compound features a pyrazole ring substituted with an ethyl ester and a methoxyphenyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer effects:
This compound has shown promising results against various cancer types, particularly breast and liver cancers. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects . Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
A study demonstrated that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like indomethacin, suggesting that this compound may also possess similar effects .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interactions of this compound at a molecular level. These studies help elucidate the binding affinities and potential mechanisms of action against specific biological targets. For instance, compounds with similar structures have shown significant binding to cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Testing : A recent study synthesized this compound and tested it against various cancer cell lines. Results indicated effective growth inhibition in MDA-MB-231 and HepG2 cells, with IC50 values demonstrating significant potency .
- In vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to control groups, further supporting the compound's anticancer potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by functionalization of the 5-amino group. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. For example, cyclocondensation under reflux in ethanol (60–80°C, 6–8 hours) yields the pyrazole core, while subsequent acylation or alkylation requires anhydrous conditions and inert atmospheres to prevent side reactions . Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H-NMR to confirm the 2-methoxyphenyl moiety (δ 3.8–4.0 ppm for OCH₃) and pyrazole protons (δ 6.5–7.5 ppm). IR spectroscopy identifies the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretches at ~3300–3400 cm⁻¹). Mass spectrometry (ESI or EI) should show the molecular ion peak matching the molecular weight (C₁₃H₁₅N₃O₃: 261.28 g/mol). Elemental analysis (C, H, N) must align with theoretical values (±0.3%) to confirm purity .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended for initial pharmacological profiling?
- Methodological Answer : Prioritize in vitro assays such as:
- Cyclooxygenase (COX) inhibition for anti-inflammatory potential (using ELISA or fluorometric kits).
- Hot-plate or acetic acid-induced writhing tests in rodent models for analgesic activity.
- Ulcerogenicity studies (e.g., ethanol-induced gastric lesions in rats) to assess gastrointestinal safety. Dose-response curves (10–100 mg/kg) and positive controls (e.g., indomethacin) are critical for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions often arise from tautomerism in the pyrazole ring or incomplete functionalization. Use 2D-NMR (COSY, HSQC) to distinguish between tautomers and assign proton environments. For byproducts, employ LC-MS/MS to identify impurities and optimize purification (e.g., preparative HPLC with C18 columns). Computational tools like DFT calculations can predict stable tautomers and guide spectral interpretation .
Q. What strategies are effective for enhancing the compound’s metabolic stability or bioavailability in preclinical studies?
- Methodological Answer : Modify the ester group (e.g., replace ethyl with tert-butyl to resist hydrolysis) or introduce electron-withdrawing substituents on the phenyl ring to reduce oxidative metabolism. Prodrug approaches (e.g., masking the amino group as a carbamate) can improve solubility. Conduct microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability studies to prioritize derivatives .
Q. How can computational chemistry predict binding modes or structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., COX-2 or serotonin receptors) using crystallographic structures (PDB IDs: 5KIR, 6COX). QSAR models built with descriptors like logP, polar surface area, and H-bond donors can correlate substituent effects with activity. Validate predictions with free-energy perturbation (FEP) simulations or MM-PBSA binding energy calculations .
Q. What crystallographic techniques are used to determine the compound’s solid-state structure, and how does conformation impact activity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the 3D structure. Key parameters include torsion angles between the pyrazole and methoxyphenyl groups, which influence pharmacophore geometry. Compare with Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds with solvent molecules) that affect solubility and crystal packing .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (PK) or off-target effects. Perform PK/PD modeling to correlate plasma concentrations with effect duration. Use knockout animal models or RNAi silencing to confirm target engagement. Metabolite profiling (via HR-MS ) identifies active or toxic derivatives formed in vivo .
Data Contradiction Analysis
Q. Conflicting reports on anti-inflammatory potency: How to validate and contextualize results?
- Methodological Answer : Variability often arises from assay conditions (e.g., LPS-induced vs. carrageenan-induced inflammation models). Standardize protocols using IL-6/TNF-α ELISA across multiple cell lines (RAW 264.7, THP-1) and animal strains (Balb/c vs. C57BL/6). Cross-validate with gene expression profiling (qRT-PCR for COX-2, iNOS) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
